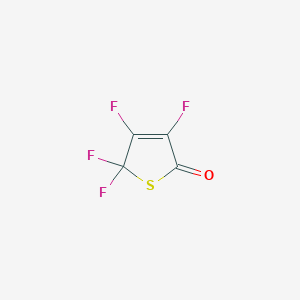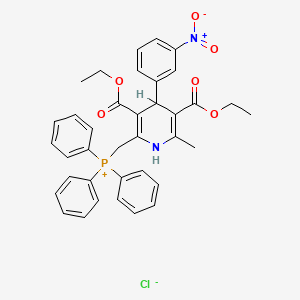
4-methyl-2-oxopent-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxopent-3-enoic acid is an organic compound with the molecular formula C6H8O3 It is a derivative of pentenoic acid and is characterized by the presence of a methyl group, a keto group, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-methyl-2-oxopent-3-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of acetone with acrolein, followed by oxidation. The reaction typically requires a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic rearrangement of 4-pentenoic acid derivatives. This process often utilizes catalysts such as palladium or platinum to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-methyl-2-oxopent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or hydrogen halides under appropriate conditions.
Major Products:
Oxidation: 4-Methyl-2,3-dioxopentanoic acid.
Reduction: 4-Methyl-2-hydroxy-3-pentenoic acid.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
4-methyl-2-oxopent-3-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxopent-3-enoic acid involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active molecules. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .
Comparison with Similar Compounds
- 4-Methyl-2-pentenoic acid
- 3-Methyl-4-oxo-2-pentenoic acid
- 2-Methyl-4-pentenoic acid
Comparison: 4-methyl-2-oxopent-3-enoic acid is unique due to the presence of both a keto group and a double bond, which confer distinct reactivity patterns compared to its analogs. For instance, 4-Methyl-2-pentenoic acid lacks the keto group, resulting in different chemical behavior. Similarly, 3-Methyl-4-oxo-2-pentenoic acid has a different position of the double bond, affecting its reactivity and applications .
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-methyl-2-oxopent-3-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-4(2)3-5(7)6(8)9/h3H,1-2H3,(H,8,9) |
InChI Key |
IPRZLUTUTLJYFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(3,4-Dichlorobenzyl)oxy]-2-fluorobenzo nitrile](/img/structure/B8569551.png)



![[(Trichloromethyl)sulfanyl]benzene](/img/structure/B8569571.png)

